molecular formula C15H9ClN2OS2 B4655630 3-(4-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4655630
M. Wt: 332.8 g/mol
InChI Key: FMYFKMXVIFKPQQ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as CPMT, is a thiazolidinone derivative that has been extensively studied for its potential applications in scientific research. CPMT is a heterocyclic compound that contains a thiazolidinone ring and a pyridine ring, and it has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in oxidative stress, inflammation, and cancer progression. This compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the production of free radicals and inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of new drugs and therapies. This compound has been shown to reduce oxidative stress and inflammation in various cell and animal models, and it has also been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one in scientific research is its potent antioxidant, anti-inflammatory, and anticancer activities, which make it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-(4-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the evaluation of its potential applications in other fields of research, such as neurology, immunology, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects and toxicity.

Scientific Research Applications

3-(4-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2OS2/c16-11-1-3-12(4-2-11)18-14(19)13(21-15(18)20)9-10-5-7-17-8-6-10/h1-9H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYFKMXVIFKPQQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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